BENGHE Methodological & Application

Check Availability & Pricing

RT-gPCR protocol for measuring involucrin
MRNA levels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Volucrin

Cat. No.: B12380792

Application Notes and Protocols

Topic: RT-gPCR Protocol for Measuring Involucrin mRNA Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Involucrin (IVL) is a critical protein component of the cornified envelope in terminally
differentiated keratinocytes and serves as a key biomarker for epidermal differentiation.[1][2] Its
expression is tightly regulated during the stratification of squamous epithelia.[1] The
guantification of involucrin mMRNA is a fundamental technique for studying keratinocyte
differentiation, skin diseases, and the effects of therapeutic compounds on skin biology. This
document provides a detailed protocol for the measurement of human involucrin mRNA levels
using a two-step Reverse Transcription Quantitative Polymerase Chain Reaction (RT-gPCR)
method.

The expression of the involucrin gene is regulated by a complex network of signaling
pathways and transcription factors. Key regulators include Activator Protein-1 (AP-1), Sp1, and
C/EBP transcription factors that bind to distinct regulatory regions in the involucrin promoter.[3]
[4] Signaling molecules such as calcium and retinoic acid can also modulate involucrin
expression, with calcium generally inducing and retinoic acid suppressing its transcription.[2][5]
This protocol offers a robust framework for investigating these regulatory mechanisms.
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Experimental Workflow

The overall experimental process for quantifying involucrin mRNA levels is outlined below,

from sample preparation to data analysis.
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Caption: Overall workflow for involucrin mRNA quantification.

Signhaling Pathway Regulating Involucrin Expression

Involucrin expression is controlled by extracellular signals that converge on key transcription
factors. Calcium is a well-known inducer of keratinocyte differentiation and involucrin
expression, while factors like retinoic acid can have suppressive effects, often through
interactions with the AP-1 transcriptional complex.[2][3]
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Caption: Simplified signaling pathway for involucrin gene regulation.

Detailed Experimental Protocol
l. Materials and Reagents

This table provides a list of necessary materials and reagents. Equivalent products from other
manufacturers may be used.
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Iltem

Example Supplier & Catalog
No.

Purpose

RNA Extraction

TRIzol™ Reagent or RNA

Extraction Kit

Thermo Fisher (15596026) /
Geneaid (RB300)

Lysis of cells/tissue and RNA
isolation[6][7]

Removal of contaminating

DNase |, RNase-free Promega (M6101) ]
genomic DNA[7]
Reverse Transcription
) cDNA synthesis from RNA
M-MLV Reverse Transcriptase Promega (M1701)

template

Random Primers / Oligo(dT)
Primers

Promega (C1181) / Thermo
Fisher (18418012)

Priming for reverse

transcription

dNTP Mix (10 mM each)

Thermo Fisher (R0192)

Building blocks for cDNA

synthesis

RNase Inhibitor

Promega (N2611)

Protects RNA from degradation

gPCR

SYBR Green qPCR Master
Mix

Bio-Rad (1725121)

Real-time detection of dsDNA

Human Involucrin (IVL) gPCR
Primers

OriGene (HP208665)

Target gene amplification

Housekeeping Gene Primers
(e.g., YWHAZ, UBC)

Validated commercial or

custom primers

Normalization of target gene

expression

Nuclease-Free Water

Various

Reagent dilution and reaction

setup

Equipment

Spectrophotometer (e.g.,

NanoDrop)

Thermo Fisher

RNA/cDNA quantification and

purity assessment
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Bio-Rad (CFX96) / ABI Amplification and real-time
Thermal Cycler for gPCR )

(7900HT) data collection
Microcentrifuge Various Pellet cells, spin tubes
Pipettes (P10, P200, P1000) Various Liquid handling

Il. Step-by-Step Methodology

A. Total RNA Extraction High-quality, intact RNA is crucial for accurate gene expression
analysis. This protocol assumes the use of cultured keratinocytes. For skin biopsies,
appropriate homogenization is required.

o Sample Collection: Harvest cultured keratinocytes by trypsinization, wash with PBS, and
pellet approximately 1-5 million cells by centrifugation.

o Cell Lysis: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse cells by repetitive pipetting.

» Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL
of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room
temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

o RNA Precipitation: Transfer the upper agueous phase to a fresh tube. Add 0.5 mL of
isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g
for 10 minutes at 4°C.

 RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
Centrifuge at 7,500 x g for 5 minutes at 4°C.

* RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in 20-50 pL of RNase-free
water.

B. RNA Quality and Quantity Control
» Quantification: Measure the RNA concentration using a spectrophotometer.

o Purity Assessment: Check the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio
(should be >1.8) to assess purity.
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e (Optional but Recommended) DNase Treatment: To eliminate any contaminating genomic
DNA, treat up to 1 pg of RNA with DNase | according to the manufacturer's protocol.[7] This
is critical as gDNA can lead to false-positive signals.

C. Reverse Transcription (cDNA Synthesis) This protocol describes a two-step RT-gPCR
approach, where reverse transcription and qPCR are performed as separate reactions.

o Prepare the RT Reaction Mix: For each 20 pL reaction, combine the following components
on ice. A master mix is recommended for multiple samples.

Component Volume per Reaction Final Concentration
Total RNA X uL 500 ng - 1 ug

Random Primers (50 ng/uL) 1L 2.5 ng/uL

Oligo(dT) Primer (50 uM) 1puL 2.5 uM

dNTP Mix (10 mM) 1L 0.5 mM
Nuclease-Free Water to 13 pL

o Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5
minutes, then place immediately on ice for at least 1 minute.

» Prepare RT Master Mix:

Component Volume per Reaction
5X Reaction Buffer 4 uL
RNase Inhibitor 1uL
M-MLV Reverse Transcriptase 2 uL

o Synthesize cDNA: Add 7 uL of the RT Master Mix to each tube from step 2. Mix gently.

 Incubation: Incubate the reactions as follows: 25°C for 10 minutes, followed by 37-42°C for
50-60 minutes.
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 Inactivate Enzyme: Terminate the reaction by heating at 70-85°C for 5-10 minutes.

o Storage: The resulting cDNA can be stored at -20°C. For gPCR, it is common to dilute the
cDNA 1:5 or 1:10 with nuclease-free water.

D. Quantitative PCR (qPCR)

o Primer Selection: Use validated primers for human Involucrin (IVL) and at least two stable
housekeeping genes. For studies on keratinocyte differentiation, YWHAZ and UBC have
been shown to be more stable than commonly used genes like GAPDH or ACTB.

Forward Primer (5' Reverse Primer (5' _ _
Gene Amplicon Size
to 3) to 3)

(Sequence from (Sequence from

IVL validated source, e.g.,  validated source, e.g., ~100-200 bp
OriGene HP208665) OriGene HP208665)
(Sequence from (Sequence from

YWHAZ ~100-200 bp

validated source) validated source)

(Sequence from (Sequence from
UBC . _ ~100-200 bp
validated source) validated source)

o Prepare gPCR Reactions: Prepare reactions in a total volume of 20 pL. Set up each reaction
in triplicate. Include no-template controls (NTC) for each primer set to check for
contamination.

Component Volume per Reaction Final Concentration

2X SYBR Green Master Mix 10 pL 1X

Forward Primer (10 uM) 0.5 uL 250 nM

Reverse Primer (10 uM) 0.5 uL 250 nM

Diluted cDNA Template 2-4 uL ~10-50 ng

Nuclease-Free Water to 20 pL -
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* Run gPCR Program: Use a three-stage program. The following is an example based on

commercially available primer sets.

Temperature _
Stage Step . Time Cycles
)
Polymerase )
1 o 95 10 min 1
Activation
T 95
2 Amplification ) 15 sec 40
(Denaturation)
60
(Annealing/Exten 1 min
sion)
Melt Curve
3 i 60 to 95 Increment 1
Analysis

o Quality Control: After the run, check the amplification plots for sigmoidal curves, ensure the

NTCs show no amplification, and verify the melt curve analysis shows a single, sharp peak

for each reaction, indicating primer specificity.

IV. Data Analysis and Presentation

The 2-AACt (Livak) method is a widely used approach for relative quantification of gene

expression.[8][9] This method calculates the fold change in the target gene (IVL) expression

relative to one or more housekeeping genes.

Step 1: Calculate ACt (Normalization) For each sample, normalize the Ct value of the target

gene (IVL) to the Ct value of the housekeeping gene (HKG).

ACt = Cl(IVL) - Ct(HKG)
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Step 2: Calculate AACt (Relative to Control) Normalize the ACt of the treated/experimental

sample to the ACt of the control/calibrator sample.

AACt = ACt(Treated Sample) - ACt(Control Sample)

Step 3: Calculate Fold Change Calculate the relative expression level (fold change).

Fold Change = 2-AACt

Data Presentation Table

Summarize the quantitative results in a structured table for clear comparison.

Biologic
Fold
Sample al Ct
_ Ct (IVL) ACt Avg. ACt AACt Change
Group Replicat (HKG)
(2-AACH)
e
Control 1 24.5 21.2 3.3 3.2 0 1.0
2 24.2 21.1 3.1
3 244 21.3 3.1
Treated 1 221 21.3 0.8 0.9 -2.3 4.9
2 224 214 1.0
3 22.2 21.3 0.9
© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This table contains example data for illustrative purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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